molecular formula C16H25O4P B14279413 Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate CAS No. 128894-13-3

Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate

Cat. No.: B14279413
CAS No.: 128894-13-3
M. Wt: 312.34 g/mol
InChI Key: IKPRPQWENAUAQR-UHFFFAOYSA-N
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Description

Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclopentyl and phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aldehyde or ketone under basic conditions. One common method is the Pudovik reaction, where diethyl phosphite reacts with an aldehyde in the presence of a base to form the desired phosphonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Brominated derivatives at the benzylic position.

Scientific Research Applications

Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate is unique due to the presence of the cyclopentyl moiety, which can influence its chemical reactivity and biological activity. The combination of the cyclopentyl and phenyl groups with the phosphonate functionality provides distinct properties compared to other similar compounds.

Properties

CAS No.

128894-13-3

Molecular Formula

C16H25O4P

Molecular Weight

312.34 g/mol

IUPAC Name

1-[diethoxyphosphoryl(phenyl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C16H25O4P/c1-3-19-21(18,20-4-2)15(14-10-6-5-7-11-14)16(17)12-8-9-13-16/h5-7,10-11,15,17H,3-4,8-9,12-13H2,1-2H3

InChI Key

IKPRPQWENAUAQR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)C2(CCCC2)O)OCC

Origin of Product

United States

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